Evidence Dimension 1: Regiochemical Substitution Pattern Governs Access to 5-Substituted Pyrido[3,4-d]pyrimidine Chemical Space
2,4,5-Trichloropyrido[3,4-d]pyrimidine is the only trichlorinated pyrido[3,4-d]pyrimidine isomer that positions a chlorine leaving group at the 5-position of the pyridine ring . Its comparators—2,4,6-trichloropyrido[3,4-d]pyrimidine (Cl at position 6, CAS 2143878-49-1) and 2,4,8-trichloropyrido[3,4-d]pyrimidine (Cl at position 8, CAS 1470249-17-2)—bear the third chlorine on different ring positions . In the CXCR2 antagonist program reported by De Doncker et al., the 5-chloropyrido[3,4-d]pyrimidine intermediate was specifically synthesized via nucleophilic aromatic substitution starting from 3,5-dichloropyridine-4-carbonitrile, and 5-substituted derivatives were explored for SAR; the 6- or 8-substituted isomers cannot yield the same 5-substituted SAR series [1]. Similarly, in the RIPK3 necroptosis inhibitor program, pyrido[3,4-d]pyrimidine derivatives with substituents at positions analogous to the 5-position scaffold were essential for achieving inhibitory activity comparable to GSK872 [2].
| Evidence Dimension | Chlorine substitution position on the fused bicyclic ring system |
|---|---|
| Target Compound Data | Cl at positions 2, 4 (pyrimidine ring) and 5 (pyridine ring); SMILES: ClC=1N=C(Cl)C=2C(Cl)=CN=CC2N1 |
| Comparator Or Baseline | 2,4,6-isomer: Cl at 2,4,6 (SMILES: ClC1=CC2=C(Cl)N=C(Cl)N=C2C=N1); 2,4,8-isomer: Cl at 2,4,8 (SMILES: ClC1=NC=CC2=C(Cl)N=C(Cl)N=C21) |
| Quantified Difference | The 5-position Cl is located on the pyridine ring β to the bridgehead nitrogen, whereas the 6-position Cl is on the pyridine ring γ to bridgehead, and the 8-position Cl is on the pyrimidine ring α to bridgehead. This positional difference yields structurally non-interconvertible regioisomeric product libraries upon sequential SNAr. |
| Conditions | Structural comparison based on SMILES notation and IUPAC nomenclature as reported by vendor technical datasheets ; synthetic relevance validated by independent CXCR2 SAR publication using 5-substituted pyrido[3,4-d]pyrimidines [1]. |
Why This Matters
For medicinal chemistry teams building focused kinase inhibitor libraries, the 5-position chlorine enables exploration of a chemical subspace (5-substituted pyrido[3,4-d]pyrimidines) that is structurally inaccessible from the 2,4,6- or 2,4,8-isomers, directly impacting the diversity and target coverage of the compound collection.
- [1] De Doncker, M.; Vangeel, L.; Stazi, G.; Vanden Broeck, J.; Voet, A.; De Jonghe, S.; Daelemans, D.; Neyts, J.; Leyssen, P. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules 2023, 28 (5), 2099. View Source
- [2] Kim, N.; Park, C.-J.; Kim, Y.; Ryu, S.; Cho, H.; Nam, Y.; Han, M.; Shin, J.-S.; Sim, T. Identification of Pyrido[3,4-d]pyrimidine Derivatives as RIPK3-Mediated Necroptosis Inhibitors. Eur. J. Med. Chem. 2023, 258, 115547. View Source
